Agatoxin 489
Description
Properties
CAS No. |
128549-96-2 |
|---|---|
Molecular Formula |
C26H47N7O2 |
Molecular Weight |
489.7 g/mol |
IUPAC Name |
N-[3-[3-[3-[4-(3-aminopropylamino)butylamino]propylamino]propyl-hydroxyamino]propyl]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C26H47N7O2/c27-11-5-14-28-12-3-4-13-29-15-6-16-30-17-7-19-33(35)20-8-18-31-26(34)21-23-22-32-25-10-2-1-9-24(23)25/h1-2,9-10,22,28-30,32,35H,3-8,11-21,27H2,(H,31,34) |
InChI Key |
LIURIBSBVUMOJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCN(CCCNCCCNCCCCNCCCN)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCN(CCCNCCCNCCCCNCCCN)O |
Appearance |
Solid powder |
Other CAS No. |
128549-96-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AG 489 AG-489 AG489 agatoxin 489 agatoxin-489 |
Origin of Product |
United States |
Preparation Methods
Natural Extraction and Isolation from Agelenopsis aperta Venom
Venom Collection and Initial Processing
Agatoxin 489 is natively isolated from the venom glands of Agelenopsis aperta, a process requiring meticulous handling to preserve toxin integrity. Specimens are anesthetized, and venom glands are dissected and homogenized in cold phosphate-buffered saline (pH 7.2). Centrifugation at 16,000 × g removes cellular debris, yielding a crude supernatant enriched with low-molecular-weight toxins, including this compound.
Dialysis and Size-Based Fractionation
To isolate this compound (molecular weight ~489.7 g/mol), the crude extract undergoes dialysis using membranes with a 100 kDa molecular weight cut-off, effectively retaining larger proteins while allowing smaller molecules like this compound to pass through. This step eliminates high-molecular-weight contaminants, such as enzymes and structural proteins, which could interfere with subsequent purification.
Chemical Synthesis of this compound
Solid-Phase Peptide Synthesis (SPPS)
The total synthesis of this compound has been achieved using a 2-nitrobenzenesulfonamide (Ns) strategy, enabling precise assembly of its polyamine backbone. The synthetic route involves:
- Resin Activation : A Wang resin functionalized with hydroxymethyl groups serves as the solid support.
- Iterative Coupling : Protected amino acids (e.g., Fmoc-Arg(Pbf)-OH) are sequentially added using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.
- Ns Group Deprotection : Selective removal of the Ns group with thiophenol ensures controlled elongation of the polyamine chain.
Post-Synthetic Modifications
Following SPPS, the indole-3-acetamide moiety is introduced via amide bond formation between the polyamine backbone and indole-3-acetic acid. High-performance liquid chromatography (HPLC) confirms intermediate purity, with mobile phases typically comprising acetonitrile and 0.1% trifluoroacetic acid.
Purification and Chromatographic Resolution
Ion-Exchange Chromatography
The dialyzed venom extract or synthetic crude product is subjected to ion-exchange chromatography using a Resource Q column. Bound proteins are eluted with a linear NaCl gradient (0–1 M), during which this compound elutes at ~0.5 M NaCl due to its moderate cationic charge.
Structural and Functional Characterization
Mass Spectrometric Analysis
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (observed m/z: 490.38640 [M+H]⁺), while tandem MS/MS reveals characteristic fragments at m/z 215.11789 (a-ion) and 288.17065 (b-ion). Deuterium exchange mass spectrometry (HDX-MS) further resolves conformational dynamics, showing eight exchangeable hydrogens.
Table 1: Key MS/MS Fragments of this compound
| m/z | Fragment Type | Annotation |
|---|---|---|
| 215.11789 | a-ion | Polyamine backbone |
| 288.17065 | b-ion | Indole-acetamide |
| 345.22850 | c-ion | Hydroxylamine moiety |
Pharmacological Validation
NMDA Receptor Antagonism Assays
This compound’s bioactivity is validated using rat hippocampal neurons in a concentration-clamp setup. Half-maximal inhibitory concentration (IC₅₀) values of 0.1–1 nM demonstrate potent, voltage-dependent NMDA receptor blockade. Reversibility assays show toxin dissociation only in the presence of NMDA agonists (e.g., L-aspartate), confirming use-dependent binding.
Challenges in this compound Production
Applications in Neuroscience Research
This compound serves as a selective probe for NMDA receptor kinetics and synaptic plasticity studies. Its synthetic availability enables structure-activity relationship (SAR) studies to develop neuroprotective agents.
Chemical Reactions Analysis
Agatoxin 489 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the polyamine chains, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the functional groups attached to the polyamine chains.
Substitution: Substitution reactions can occur at the aromatic moiety, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Therapeutic Potential
2.1 Epilepsy Treatment
Agatoxin 489 has been identified as a potential candidate for developing new antiepileptic drugs. Its ability to modulate NMDA receptor activity suggests it could help manage excitatory neurotransmission associated with epilepsy. Studies have shown that this compound can mimic the antiepileptic effects of established drugs like levetiracetam in animal models .
2.2 Neuropsychiatric Disorders
The modulation of NMDA receptors by this compound may also extend to treating mood disorders and schizophrenia. Its action as an NMDA antagonist positions it alongside other novel compounds being explored for antidepressant properties, potentially offering therapeutic benefits without the side effects associated with traditional treatments .
2.3 Neuroprotection
There is growing interest in the neuroprotective effects of this compound and its derivatives. By selectively inhibiting NMDA receptor activity, these compounds may protect neurons from excitotoxic damage during ischemic events or neurodegenerative processes, similar to the effects observed with other NMDA antagonists like dizocilpine (MK-801) .
Research Findings
A series of studies have documented the pharmacological properties and potential applications of this compound:
Case Studies
4.1 Animal Models
In various animal studies, this compound has been utilized to assess its effects on neuronal excitability and synaptic transmission. For instance, experiments involving rat hippocampal neurons demonstrated that this compound effectively inhibited NMDA receptor currents, providing insights into its pharmacological profile and potential therapeutic applications.
4.2 Clinical Implications
While clinical trials involving humans are still limited, preliminary findings suggest that agents modulating NMDA receptor activity could revolutionize treatment approaches for conditions like depression and schizophrenia. The unique properties of this compound make it a compelling candidate for further investigation in clinical settings.
Mechanism of Action
Agatoxin 489 exerts its effects by blocking the TRPV1 channels from the extracellular side. This pore-blocking mechanism prevents the flow of ions through the channel, thereby inhibiting its function . The compound interacts with specific amino acid residues in the channel’s outer vestibule, which are crucial for its inhibitory activity .
Comparison with Similar Compounds
Functional and Structural Distinctions
- Target Specificity: AG 489’s TRPV1/NMDA actions diverge from ω-agatoxins’ VGCC focus. ω-Agatoxins IVA/IVB exhibit nanomolar affinity for P-type channels, while ω-conotoxin GVIA targets N-type .
- Structural Drivers : D-serine isomerization in IVB enhances stability and potency, a feature absent in AG 489 .
- Therapeutic Potential: ω-Agatoxins are tools for studying synaptic transmission and neurological disorders (e.g., Huntington’s disease) , whereas AG 489’s TRPV1 blockade may relate to inflammation .
Biological Activity
Agatoxin 489 (AG489) is a potent neurotoxin derived from the venom of the spider Agelenopsis aperta. It belongs to the class of agatoxins, which are known for their ability to selectively inhibit certain ion channels, particularly those involved in neurotransmission. This article focuses on the biological activity of AG489, detailing its mechanisms of action, effects on ion channels, and implications for research and pharmacology.
AG489 primarily acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial for synaptic plasticity and memory function in the central nervous system. Research indicates that AG489 effectively blocks responses to NMDA and L-aspartate, leading to significant alterations in excitatory neurotransmission .
Ion Channel Inhibition
The biological activity of AG489 is largely attributed to its interaction with voltage-gated calcium channels (VGCCs). Specifically, it inhibits P/Q-type and N-type calcium currents, which are essential for neurotransmitter release at synapses. Studies have shown that AG489 can reduce calcium influx during action potentials, thereby affecting synaptic transmission and plasticity .
Case Studies and Experimental Findings
- Calcium Channel Inhibition : In experiments involving cultured neurons, AG489 demonstrated a significant reduction in calcium currents associated with action potentials. The inhibition was quantified, showing a decrease of 41-76% in fluorescence responses after AG489 application .
- Neurotransmitter Release : AG489 has been shown to impair neurotransmitter release by blocking calcium influx necessary for vesicle fusion at the presynaptic membrane. This effect was observed in various neuronal preparations, indicating its potential as a tool for studying synaptic mechanisms .
- Behavioral Studies : In animal models, administration of AG489 has been linked to alterations in behavior consistent with disrupted excitatory neurotransmission. These findings support its role in modulating synaptic efficacy and highlight its potential use in studying neurological disorders .
Table 1: Effects of this compound on Ion Channels
Implications for Research
AG489 serves as a valuable research tool for investigating the roles of NMDA receptors and calcium channels in synaptic transmission and plasticity. Its selective inhibitory properties make it an ideal candidate for studying conditions characterized by excitotoxicity, such as Alzheimer's disease and other neurodegenerative disorders.
Future Directions
Further research is needed to explore the therapeutic potential of AG489 in clinical settings. Investigations into its long-term effects on neuronal health and function could provide insights into developing novel treatments for neurological conditions.
Q & A
Q. What experimental models are most suitable for studying Agatoxin 489’s effects on synaptic transmission?
this compound (AG 489) is best studied using in vitro models such as rat hippocampal neurons, where its antagonistic effects on NMDA receptors can be quantified via electrophysiological recordings (e.g., patch-clamp techniques). These models allow direct measurement of postsynaptic potentials silenced by AG 489 at nanomolar concentrations . When designing experiments, ensure protocols include controls for receptor specificity (e.g., comparing effects with other NMDA antagonists like Argiotoxin-636) and validate reproducibility through triplicate trials .
Q. How can researchers characterize the binding kinetics of this compound to NMDA receptors?
Surface plasmon resonance (SPR) or radioligand binding assays are recommended to quantify AG 489’s binding affinity (Kd) and association/dissociation rates. Include competitive binding experiments with known NMDA antagonists to confirm selectivity. For structural insights, pair these assays with cryo-EM or molecular docking simulations to map AG 489’s interaction sites . Ensure raw datasets (e.g., SPR sensorgrams) are submitted as supplementary materials for peer review .
Q. What methodological precautions are critical when handling this compound in neuropharmacological studies?
AG 489’s neurotoxic effects require strict adherence to biosafety protocols, including the use of fume hoods, personal protective equipment, and institutional approval for toxin handling. Validate purity via HPLC and mass spectrometry before experiments. Document batch-specific activity in a lab notebook, and reference these details in the "Materials and Methods" section to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s receptor specificity across studies?
Contradictions often arise from variations in experimental conditions (e.g., receptor subunit composition, pH, or temperature). Conduct a systematic review of existing literature to identify confounding variables, then design controlled experiments to isolate AG 489’s effects under standardized conditions. Use meta-analysis tools to statistically reconcile discrepancies, and report confidence intervals for binding affinity measurements .
Q. What strategies optimize experimental design for studying AG 489’s long-term effects on synaptic plasticity?
Longitudinal studies using organotypic brain slice cultures or transgenic animal models (e.g., NMDA receptor subunit knockouts) are ideal. Incorporate time-lapse imaging of dendritic spines and paired-pulse facilitation assays to track plasticity changes. To minimize bias, blind researchers to treatment groups during data collection and analysis .
Q. How can AG 489 be integrated into multi-toxin studies to explore synergistic neuropharmacological effects?
Co-apply AG 489 with other spider neurotoxins (e.g., ω-agatoxins targeting calcium channels) in a dose-matrix design. Use isobolographic analysis to distinguish additive vs. synergistic interactions. Ensure statistical power by calculating sample sizes based on preliminary data and include negative controls (e.g., toxin-free buffers) .
Q. What computational approaches validate AG 489’s mechanism of action in silico?
Molecular dynamics simulations can model AG 489’s binding stability to NMDA receptor subunits (e.g., GluN2B). Validate predictions using mutagenesis studies on key receptor residues. Publicly deposit simulation trajectories in repositories like Zenodo for transparency, and cite these resources in the "Data Availability" section .
Methodological Resources
- Data Presentation : Use tables to summarize AG 489’s binding parameters (IC50, Ki) and figures for dose-response curves. Avoid duplicating data in text and visuals .
- Ethical Compliance : Document institutional approvals for toxin use and animal models in the "Methods" section .
- Reproducibility : Archive raw electrophysiology traces and statistical code in open-access repositories (e.g., Figshare) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
